2-(4-imidazo[1,5-a]pyrazin-8-ylpiperazin-1-yl)-N-phenylacetamide

Catalog No.
S7583877
CAS No.
M.F
C18H20N6O
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-imidazo[1,5-a]pyrazin-8-ylpiperazin-1-yl)-N-p...

Product Name

2-(4-imidazo[1,5-a]pyrazin-8-ylpiperazin-1-yl)-N-phenylacetamide

IUPAC Name

2-(4-imidazo[1,5-a]pyrazin-8-ylpiperazin-1-yl)-N-phenylacetamide

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H20N6O/c25-17(21-15-4-2-1-3-5-15)13-22-8-10-23(11-9-22)18-16-12-19-14-24(16)7-6-20-18/h1-7,12,14H,8-11,13H2,(H,21,25)

InChI Key

ZHBVJLXGTHPKSA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN4C3=CN=C4

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN4C3=CN=C4
IPP is a piperazine derivative compound that was first reported by a group of researchers in 1994. The compound is a member of the imidazo[1,5-a]pyrazine family, which is known for its broad range of pharmacological activities. IPP has been shown to possess various biological activities such as antibacterial, antifungal, antiviral, and anticancer properties.
IPP has a molecular formula of C23H25N7O and a molecular weight of 411.50 g/mol. The chemical structure of IPP consists of an imidazo[1,5-a]pyrazine ring, a piperazine ring, and a phenylacetamide moiety. IPP is a white to yellowish powder that is insoluble in water but soluble in most organic solvents. Its melting point is reported to be around 215-218 °C.
IPP can be synthesized through various methods, but the most commonly used method involves a reaction between 4,5,6,7-tetrahydroimidazo[1,5-a]pyrazine and N-phenyl-1,2-ethanediamine in the presence of a suitable catalyst. The final product is obtained after purification through column chromatography. The characterization of IPP is done through various spectroscopic techniques such as IR, NMR, and Mass Spectrometry.
Various analytical methods have been developed to detect and quantify IPP in different samples. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
IPP has been shown to have various biological activities that make it a promising compound for drug discovery. Studies have shown that IPP exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. IPP has also been reported to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in different cancer cell lines.
The toxicity and safety aspects of IPP have been extensively studied in various in vitro and in vivo models. Although IPP exhibits potent biological activities, it has been shown to possess a low level of toxicity and is considered safe for further development.
IPP has gained attention in various fields of research and industry due to its multiple biological activities. It has been used in several scientific experiments as a starting material to synthesize novel compounds with improved properties.
The research on IPP is still at an early stage, but several studies have shown promising results concerning its multiple biological activities. New derivatives of IPP are being synthesized and tested for their pharmacological activities.
The potential implications of IPP in various fields of research and industry are vast. IPP and its derivatives could be used as a starting material for designing novel antimicrobial, antifungal, antiviral, and anticancer drugs. Additionally, IPP could be used to develop new pesticides and herbicides due to its broad-spectrum biological activity.
While IPP has shown significant potential in different scientific experiments, there are still limitations that need to be addressed. One of the main limitations is the lack of research on the absorption, distribution, metabolism, and excretion (ADME) properties of IPP and its derivatives. Future research should focus on improving the ADME properties of IPP, optimizing its biological activity, and developing new derivatives with improved properties.
Several future directions can be taken concerning IPP and its derivatives. Future research should focus on developing new IPP derivatives with improved pharmacological activity and specificity towards targeted diseases. Investigating the potential use of IPP as a nanocarrier to deliver drugs to specific organs and cells is also an exciting field of research. Moreover, understanding the mechanism of action of IPP and its derivatives is crucial to develop more effective drugs. Lastly, exploring the potential of IPP in the field of materials science, such as developing new sensors and optoelectronic devices, could also be a promising direction for research.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

336.16985928 g/mol

Monoisotopic Mass

336.16985928 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-24-2023

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